molecular formula C23H33N3O2S B12001230 N-dodecyl-N'-(4-phenyl-1,3-thiazol-2-yl)ethanediamide

N-dodecyl-N'-(4-phenyl-1,3-thiazol-2-yl)ethanediamide

Cat. No.: B12001230
M. Wt: 415.6 g/mol
InChI Key: VWRXIEBUEOVHBW-UHFFFAOYSA-N
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Description

N~1~-dodecyl-N~2~-(4-phenyl-1,3-thiazol-2-yl)ethanediamide is a compound that features a thiazole ring, which is a versatile and significant moiety in medicinal chemistry. The thiazole ring consists of sulfur and nitrogen atoms, contributing to its unique chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-dodecyl-N~2~-(4-phenyl-1,3-thiazol-2-yl)ethanediamide typically involves the reaction of dodecylamine with 4-phenyl-1,3-thiazol-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-dodecyl-N~2~-(4-phenyl-1,3-thiazol-2-yl)ethanediamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions can introduce various functional groups onto the thiazole ring, resulting in a wide range of derivatives .

Scientific Research Applications

N~1~-dodecyl-N~2~-(4-phenyl-1,3-thiazol-2-yl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-dodecyl-N~2~-(4-phenyl-1,3-thiazol-2-yl)ethanediamide involves interactions with molecular targets and pathways within biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound may interfere with cellular signaling pathways, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-dodecyl-N~2~-(4-phenyl-1,3-thiazol-2-yl)ethanediamide is unique due to the presence of the phenyl group on the thiazole ring, which can enhance its biological activity and chemical reactivity. This structural feature may contribute to its higher potency as an antimicrobial and anticancer agent compared to similar compounds .

Properties

Molecular Formula

C23H33N3O2S

Molecular Weight

415.6 g/mol

IUPAC Name

N-dodecyl-N'-(4-phenyl-1,3-thiazol-2-yl)oxamide

InChI

InChI=1S/C23H33N3O2S/c1-2-3-4-5-6-7-8-9-10-14-17-24-21(27)22(28)26-23-25-20(18-29-23)19-15-12-11-13-16-19/h11-13,15-16,18H,2-10,14,17H2,1H3,(H,24,27)(H,25,26,28)

InChI Key

VWRXIEBUEOVHBW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)C(=O)NC1=NC(=CS1)C2=CC=CC=C2

Origin of Product

United States

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